methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H21N3O5S2 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.09226313 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that quinazolinone derivatives, which this compound is a part of, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have shown potential to act as antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active agents .
Mode of Action
The mode of action of quinazolinone derivatives is generally dependent on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Quinazolinone derivatives are known to interact with various biochemical pathways depending on their structure .
Result of Action
Quinazolinone derivatives have shown a range of biological activities including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Biological Activity
Methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Compound Overview
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:
- Methoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Sulfanyl-acetamido linkage : May enhance the compound's reactivity and biological efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the thieno[3,2-d]pyrimidine core, followed by the introduction of the methoxyphenyl and sulfanyl-acetamido moieties. Key reagents often include:
- Acids and bases : Facilitate various coupling reactions.
- Catalysts : Enhance reaction efficiency.
Anticancer Properties
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a study highlighted the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines against various cancer cell lines. These compounds were shown to induce apoptosis in leukemia cells and demonstrate selective activity against certain fungi . The structure-activity relationship (SAR) studies suggest that specific substitutions at the core are crucial for enhancing biological activity .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Thieno[3,2-d]pyrimidines have shown selective inhibition against clinical strains of Cryptococcus neoformans, indicating their promise as antifungal agents . Moreover, derivatives containing electron-withdrawing groups on the phenyl ring have been associated with increased antibacterial activity .
Case Studies
- Antiproliferative Effects : In vitro studies demonstrated that certain thieno[3,2-d]pyrimidine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as L1210 (leukemia) and MCF-7 (breast cancer) .
- Antimicrobial Screening : Compounds derived from thieno[3,2-d]pyrimidines displayed significant activity against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL .
Structure-Activity Relationships (SAR)
The effectiveness of this compound is influenced by several structural factors:
- Substituents on the phenyl ring : Electron-withdrawing groups enhance antibacterial properties.
- Positioning of functional groups : The specific arrangement of methoxy and sulfanyl groups plays a critical role in modulating bioactivity.
Data Summary Table
Properties
IUPAC Name |
methyl 4-[[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-30-17-5-3-4-16(12-17)26-21(28)20-18(10-11-32-20)25-23(26)33-13-19(27)24-15-8-6-14(7-9-15)22(29)31-2/h3-9,12H,10-11,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPJBWUNQSXKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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